A Technical Guide to 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Versatile Scaffold for Drug Discovery
A Technical Guide to 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one: A Versatile Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the identification and optimization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. The 1-indanone core is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific, functionalized derivative, 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one. This compound serves as a critical building block for the synthesis of more complex molecules, particularly in the pursuit of treatments for neurological disorders and as a scaffold for kinase inhibitors.[2][3]
It is important to note a potential ambiguity in nomenclature. While this guide addresses the compound widely cataloged under the CAS number 81945-13-3 , which corresponds to 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one , the alternative name "7-Bromo-4-hydroxy-2,3-dihydro-1H-inden-1-one" is occasionally associated with CAS number 81945-21-3. This document will exclusively detail the properties, synthesis, and applications of the former, more prominently referenced molecule (CAS 81945-13-3).
This whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental physicochemical properties to its application in targeted drug design, grounded in established synthetic methodologies and mechanistic insights.
Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical characteristics. 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a solid at room temperature with properties that make it amenable to a variety of synthetic transformations.[4] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 81945-13-3 | [2][4][5][6] |
| Molecular Formula | C₉H₇BrO₂ | [2][5] |
| Molecular Weight | 227.06 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 144-148 °C | [2][4] |
| Boiling Point (Predicted) | 371.2 ± 42.0 °C | [4] |
| Density (Predicted) | 1.751 ± 0.06 g/cm³ | [4] |
| Storage Conditions | Inert atmosphere, Room Temperature | [4][5] |
Synthesis and Chemical Reactivity
The synthesis of 1-indanones often relies on the intramolecular cyclization of 3-arylpropanoic acids, a reaction known as the Friedel-Crafts acylation.[1] This classic and robust method allows for the efficient construction of the bicyclic indanone core. The specific synthesis of 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one would logically proceed from a correspondingly substituted 3-phenylpropanoic acid precursor.
Proposed Synthetic Workflow: Intramolecular Friedel-Crafts Acylation
The causality behind this synthetic choice lies in its efficiency and the commercial availability of starting materials. The key step involves the activation of the carboxylic acid, typically to an acid chloride, followed by an intramolecular electrophilic aromatic substitution reaction promoted by a Lewis acid catalyst (e.g., AlCl₃) to close the five-membered ring.
Caption: Proposed synthesis of 4-Bromo-7-hydroxy-1-indanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful formation of the product can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR, MS).
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Acid Chloride Formation:
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To a solution of 3-(2-Bromo-5-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the conversion by TLC.
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Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to the more reactive acid chlorides, which are necessary for the subsequent Friedel-Crafts reaction.
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Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude propanoyl chloride intermediate.
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-
Intramolecular Friedel-Crafts Acylation:
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Dissolve the crude intermediate in anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere.
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Add aluminum chloride (AlCl₃) (1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
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Causality: AlCl₃ is a strong Lewis acid that coordinates with the acid chloride, activating it for the intramolecular electrophilic attack on the electron-rich aromatic ring to form the indanone structure.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by TLC. Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one.
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Applications in Drug Discovery and Development
The strategic placement of the bromine atom and the hydroxyl group makes this indanone derivative a highly valuable intermediate.[2] These functional groups serve as versatile handles for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.
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Scaffold for Neurological Disease Therapeutics: The indanone skeleton is a core component of several drugs targeting the central nervous system. For instance, it is an intermediate in the synthesis of rasagiline, a drug used for the treatment of Parkinson's disease. The 4-bromo-7-hydroxy-1-indanone core provides a foundation upon which to build analogs and new chemical entities aimed at various neurological targets.
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Foundation for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds with the "hinge region" of the kinase active site. The 7-hydroxy-1-indanone moiety is an excellent mimic of this interaction. Research on related dihydroxy-indanones has shown their potential as HER2 and PIM1 kinase inhibitors.[3] The bromine at the 4-position offers a site for introducing further functionality via cross-coupling reactions (e.g., Suzuki, Sonogashira) to target specific pockets within the kinase domain, thereby enhancing potency and selectivity.
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Broad Biological Potential: The general class of 1-indanones has demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] This suggests that derivatives of 4-bromo-7-hydroxy-1-indanone could be explored for a multitude of therapeutic applications.
Potential Mechanism of Action: A Focus on Kinase Inhibition
As discussed, the 7-hydroxy-1-indanone scaffold is well-suited for targeting ATP-binding sites in protein kinases. The hydroxyl and ketone groups can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule to the hinge region of the kinase. This is a common binding motif for Type I and Type II kinase inhibitors.
The role of the 4-bromo substituent is primarily as a synthetic handle. It can be replaced with various aryl or alkyl groups through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space in the solvent-exposed region of the kinase, a key strategy for optimizing inhibitor potency and selectivity.
Caption: Mechanism of action for an indanone-based kinase inhibitor.
Conclusion
4-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is more than a simple chemical; it is a strategically designed building block that holds significant potential for accelerating drug discovery programs. Its well-defined physicochemical properties, accessible synthesis, and versatile functional groups make it an ideal starting point for developing novel therapeutics. For researchers in medicinal chemistry and pharmacology, this compound represents a valuable tool for scaffold-based drug design, particularly in the competitive and highly important fields of oncology and neurotherapeutics.
References
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
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New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. ResearchGate. [Link]
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Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [Link]
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1-Indanone, 4-bromo-. PubChem. [Link]
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